5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol
Description
The compound 5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol is a heterocyclic hybrid molecule combining a quinolin-8-ol core with a substituted pyrimidine-thiophene moiety linked via a sulfanylmethyl group. This structural complexity confers unique physicochemical and biological properties. The quinolin-8-ol scaffold is known for its metal-chelating and pharmacological activities, while the pyrimidine-thiophene segment introduces electronic and steric effects that modulate binding affinity and metabolic stability .
Properties
IUPAC Name |
5-[[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3OS2/c20-19(21,22)16-9-13(15-4-2-8-27-15)24-18(25-16)28-10-11-5-6-14(26)17-12(11)3-1-7-23-17/h1-9,26H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAASSFMFYURNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidine Ring: Starting with a thiophene derivative, the pyrimidine ring is constructed through a series of condensation reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or other suitable methods.
Formation of the Quinoline Core: The quinoline core is synthesized through cyclization reactions involving appropriate precursors.
Final Assembly: The final compound is assembled by linking the pyrimidine and quinoline moieties through a sulfanylmethyl bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the thiophene or pyrimidine rings.
Scientific Research Applications
5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
5-((4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenylamino)methyl)quinolin-8-ol (HTPSMQol)
- Structure: Features a dihydrothienopyridine-sulfonyl group instead of pyrimidine-thiophene.
- Synthesis: Prepared via nucleophilic substitution between 4-(6,7-dihydrothieno[3,2-c]pyridin-5-ylsulfonyl)aniline and 5-chloromethyl-8-hydroxyquinoline hydrochloride .
- Key Differences: The sulfonyl linker and dihydrothienopyridine substituent may improve aqueous solubility but reduce lipophilicity compared to the trifluoromethyl-pyrimidine-thiophene system in the target compound .
Morpholino/Piperidine-Substituted Quinolin-8-ol Derivatives
- Structures: Include 5-(butoxymethyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol and analogs with morpholino or piperidine groups.
- Synthesis : Derived via Mannich-like reactions with paraformaldehyde and amines (e.g., morpholine, pyrrolidine) .
- Biological Activity: These derivatives are studied for structure-activity relationships (SAR) in drug discovery. The aminoalkyl groups enhance solubility and hydrogen-bonding capacity, contrasting with the target compound’s trifluoromethyl-thiophene motif, which prioritizes metabolic stability and hydrophobic interactions .
Diazenyl Quinolin-8-ol Derivatives (e.g., 5-((4-(Trifluoromethyl)phenyl)diazenyl)quinolin-8-ol)
- Structure : Contains a diazenyl (-N=N-) group and trifluoromethyl substituent.
- Synthesis : Formed via diazo coupling reactions, leveraging the electron-withdrawing CF₃ group to stabilize the azo linkage .
- Applications : Primarily used in optical materials and sensors due to chromophoric diazenyl groups. The target compound’s pyrimidine-thiophene unit offers a broader pharmacophore for biological targeting compared to these planar, conjugated systems .
5-((4-(Trifluoromethyl)benzylamino)methyl)quinolin-8-ol
- Structure: Substituted with a trifluoromethylbenzylamino group.
- In contrast, the target compound’s rigid pyrimidine-thiophene-sulfanylmethyl architecture may improve target selectivity in enzyme inhibition (e.g., kinases) .
Comparative Data Table
Research Findings and Trends
- Substituent Effects: Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity in both the target compound and diazenyl derivatives . Sulfanylmethyl vs. Sulfonyl: The sulfanylmethyl linker in the target compound may improve redox stability compared to sulfonyl groups in HTPSMQol . Pyrimidine-Thiophene vs. Benzylamino: The pyrimidine-thiophene system offers a larger aromatic surface for π-stacking in biological targets, contrasting with the flexible benzylamino group’s adaptability .
Synthesis Complexity : Multi-step reactions (e.g., nucleophilic substitutions, diazo couplings) are common, but the target compound’s synthesis likely requires precise control to avoid side reactions at the sulfanylmethyl junction .
- Biological Potential: While HTPSMQol and morpholino derivatives have demonstrated antiviral/anticancer activity, the target compound’s unique hybrid structure positions it as a candidate for dual-target inhibitors (e.g., kinases and metalloenzymes) .
Biological Activity
The compound 5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antibacterial, antifungal, anticancer, and cytotoxic properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of approximately 380.36 g/mol. The presence of trifluoromethyl and thiophene groups in its structure is significant as these features often enhance biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds, including those with trifluoromethyl substitutions, exhibit notable antimicrobial properties. For instance, a study highlighted a series of trifluoromethyl pyrimidinones that demonstrated effective bactericidal activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 4.9 μM, while also showing low cytotoxicity (IC50 > 100 μM) .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Target Organism | MIC (μM) | Cytotoxicity (IC50 μM) |
|---|---|---|---|
| Compound A | M. tuberculosis | 4.9 | >100 |
| Compound B | Gram-positive bacteria | N/A | N/A |
| Compound C | Yeast | N/A | N/A |
Antifungal Activity
The antifungal potential of similar compounds has also been explored. In one study, certain pyrimidine derivatives showed promising antifungal activity against various fungi, such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established antifungal agents .
Table 2: Antifungal Activity of Pyrimidine Derivatives
| Compound | Target Fungus | Inhibition Rate (%) |
|---|---|---|
| Compound D | B. cinerea | 96.76 |
| Compound E | S. sclerotiorum | 82.73 |
Anticancer Activity
The anticancer properties of trifluoromethyl pyrimidine derivatives have been documented in various studies. Compounds from this class have shown activity against several cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/mL . However, their effectiveness was generally lower than that of doxorubicin, a standard chemotherapeutic agent.
Table 3: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound F | PC3 | >5 |
| Compound G | K562 | >5 |
| Compound H | Hela | >5 |
| Compound I | A549 | >5 |
Case Studies
- In Vitro Studies : A study conducted on the compound's cytotoxicity revealed that while some derivatives exhibited significant antibacterial properties, they also displayed moderate toxicity to eukaryotic cells, indicating a need for further structural optimization to reduce cytotoxic effects while maintaining efficacy .
- Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications at specific positions on the pyrimidine ring could enhance or diminish biological activity. For example, substituents at the 5-position were found to be crucial for maintaining activity against bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
